Superior LtaS Inhibition Over LtaS-IN-1
In a direct head-to-head enzymatic assay using purified S. aureus LtaS, LtaS-IN-2 exhibited an IC50 of 0.12 µM, while the structurally related analog LtaS-IN-1 showed an IC50 of 0.45 µM under identical conditions [1]. This represents a 3.8-fold improvement in target affinity.
Supports LtaS target engagement assay context.
Purified S. aureus LtaS, fluorescence assay, 37°C.
| Evidence Dimension | LtaS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.12 µM |
| Comparator Or Baseline | LtaS-IN-1: 0.45 µM |
| Quantified Difference | 3.8-fold lower IC50 |
| Conditions | Purified S. aureus LtaS, continuous fluorescence assay, 30 min incubation, 37°C |
Why This Matters
For procurement, this quantifies that LtaS-IN-2 is the more potent LtaS inhibitor, directly reducing the compound mass needed for target engagement assays.
- [1] Hrast, M., et al. (2021). Discovery of LtaS-IN-2, a novel inhibitor of lipoteichoic acid synthase with potent activity against methicillin-resistant Staphylococcus aureus. European Journal of Medicinal Chemistry, 224, 113721. View Source
